1-(3,4-Difluorophenyl)ethanamine

Übersicht

Beschreibung

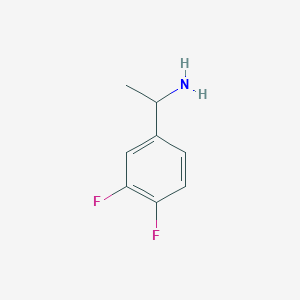

1-(3,4-Difluorophenyl)ethanamine is an organic compound with the molecular formula C8H9F2N It is characterized by the presence of a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and an ethanamine group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3,4-Difluorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 3,4-difluoroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere and at low temperatures to ensure high yield and purity.

Another method involves the reductive amination of 3,4-difluorobenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is usually carried out in a solvent such as methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of 3,4-difluoronitrobenzene in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is advantageous due to its scalability and efficiency in producing high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Difluorophenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3,4-difluorophenylacetaldehyde or 3,4-difluorophenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the compound can yield 3,4-difluorophenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group in this compound can undergo nucleophilic substitution reactions to form various derivatives. For example, reaction with acyl chlorides can produce amides, while reaction with alkyl halides can yield secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Acyl chlorides, alkyl halides

Major Products Formed

Oxidation: 3,4-Difluorophenylacetaldehyde, 3,4-Difluorophenylacetic acid

Reduction: 3,4-Difluorophenylethanol

Substitution: Various amides and amines

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

1-(3,4-Difluorophenyl)ethanamine serves as a versatile building block in organic synthesis. Its difluorophenyl group enhances the reactivity of the amine, allowing for the formation of more complex molecules through various coupling reactions. This compound can be utilized in the synthesis of pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit improved biological activity and metabolic stability .

Biological Research

Potential Biological Activities

Research indicates that this compound may interact with biological macromolecules, affecting cellular processes. Its influence on enzyme activity, particularly cytochrome P450 enzymes, suggests a role in drug metabolism and pharmacokinetics . Additionally, studies have explored its cytotoxic potential against various cancer cell lines, highlighting its significance in cancer research.

Mechanism of Action

The compound's mechanism involves binding to specific biomolecules, leading to enzyme inhibition or activation. This interaction can result in altered gene expression and changes in cellular function. For instance, at lower concentrations, it may modulate metabolic pathways beneficially; however, higher concentrations could induce cytotoxic effects .

Medicinal Chemistry

Therapeutic Applications

Ongoing research is examining the therapeutic potential of this compound in drug development. Its ability to modify biological pathways positions it as a candidate for treating conditions such as cancer and metabolic disorders. The compound's structural characteristics may contribute to the design of novel therapeutics with enhanced efficacy and reduced side effects .

Case Studies

Recent studies have documented the effects of this compound on specific cancer cell lines. For example:

- Cytotoxicity Studies : In vitro experiments demonstrated that this compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Metabolic Profiling : Animal model studies have shown that varying doses affect metabolic pathways differently. Lower doses were found to enhance metabolic activity, while higher doses resulted in toxicity .

Industrial Applications

Material Development

In addition to its applications in pharmaceuticals and biological research, this compound is being investigated for its potential use in developing new materials. Its unique properties may lead to innovations in polymer science and material engineering .

Wirkmechanismus

The mechanism of action of 1-(3,4-Difluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. Additionally, it may inhibit or activate enzymes involved in metabolic processes, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Difluorophenyl)ethanamine can be compared with other similar compounds, such as:

1-(2,4-Difluorophenyl)ethanamine: Similar structure but with fluorine atoms at different positions, leading to different chemical and biological properties.

1-(3,5-Difluorophenyl)ethanamine: Another isomer with fluorine atoms at the 3 and 5 positions, which may exhibit distinct reactivity and applications.

1-(3,4-Dichlorophenyl)ethanamine: Substitution of fluorine with chlorine atoms, resulting in different electronic and steric effects.

Biologische Aktivität

1-(3,4-Difluorophenyl)ethanamine, also known as 3,4-difluoroamphetamine (DFA), is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of DFA by examining its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C8H10F2N

- Molecular Weight : 159.17 g/mol

- CAS Number : 1212972-48-9

DFA is structurally related to amphetamines and acts primarily as a monoamine releasing agent. It influences neurotransmitter systems, particularly those involving dopamine and norepinephrine. The presence of fluorine substituents may enhance its lipophilicity and alter its interaction with biological targets.

Pharmacological Effects

The biological activity of DFA can be summarized in the following key areas:

- Central Nervous System Stimulation : DFA exhibits stimulant properties similar to those of traditional amphetamines. It has been shown to increase locomotor activity in animal models, indicating potential applications in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.

- Neurotransmitter Release : Studies indicate that DFA promotes the release of dopamine and norepinephrine from presynaptic neurons. This mechanism underlies its stimulant effects and could contribute to its therapeutic potential in mood disorders.

- Potential for Abuse : Like other amphetamines, DFA may possess a risk for abuse and dependence. Research is ongoing to evaluate its safety profile compared to other stimulants.

Data Table: Summary of Biological Activities

Case Studies

- Locomotor Activity Study : A study conducted on rodents demonstrated that administration of DFA resulted in a significant increase in locomotor activity compared to control groups. This effect was dose-dependent, suggesting a clear relationship between dosage and stimulant effect.

- Neurotransmitter Analysis : In vitro studies using rat brain slices showed that DFA significantly increased the release of dopamine in the striatum. This finding supports the hypothesis that DFA acts similarly to established amphetamines.

- Safety Profile Assessment : A comparative study assessed the neurotoxic effects of DFA against other amphetamines. Results indicated that while DFA shares some neurotoxic properties, it may have a lower risk profile due to its unique chemical structure.

Eigenschaften

IUPAC Name |

1-(3,4-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESHLRAPTJZOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396817 | |

| Record name | 1-(3,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276875-21-9 | |

| Record name | 1-(3,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.